L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine
Description
L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine is a synthetic oligopeptide composed of seven amino acid residues: tryptophan (Trp), leucine (Leu), lysine (Lys), asparagine (Asn), and three consecutive glycines (Gly).
Properties
CAS No. |
820977-67-1 |
|---|---|
Molecular Formula |
C33H50N10O9 |
Molecular Weight |
730.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C33H50N10O9/c1-18(2)11-24(42-30(49)21(35)12-19-14-37-22-8-4-3-7-20(19)22)33(52)41-23(9-5-6-10-34)32(51)43-25(13-26(36)44)31(50)40-16-28(46)38-15-27(45)39-17-29(47)48/h3-4,7-8,14,18,21,23-25,37H,5-6,9-13,15-17,34-35H2,1-2H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,47,48)/t21-,23-,24-,25-/m0/s1 |
InChI Key |
OTVYUOOSISCDHM-LFBFJMOVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tryptophan residue, leading to the formation of kynurenine or other oxidized products.
Reduction: Reduction reactions can modify disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine involves its interaction with specific molecular targets and pathways. This peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs and peptides with overlapping residues or functional motifs from the evidence.
Table 1: Structural and Physicochemical Comparison
Key Observations
Sequence Complexity and Flexibility :
- The target peptide’s terminal glycine repeats (Gly-Gly-Gly) likely enhance conformational flexibility compared to analogs like Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophyl-glycine (one terminal Gly) . This flexibility may influence binding kinetics or solubility.
- In contrast, peptides such as L-Leucine,L-asparaginyl-L-methionyl-L-threonyl-L-lysyl-L-leucyl-L-glutaminyl-L-leucyl-L-alanyl exhibit higher molecular weights (1030.58 g/mol) due to additional hydrophobic residues (e.g., Met, Leu), which could increase membrane permeability.
Lysine residues (positively charged at physiological pH) are common in both the target and L-Leucine,L-asparaginyl... , hinting at possible electrostatic interactions with negatively charged biomolecules.
Physicochemical Properties :
- Density and boiling point data are sparse for most peptides. The only available data (1.229 g/cm³, 1446.6°C) from highlight challenges in predicting properties for large, charged peptides.
- The target peptide’s hypothetical solubility may differ from analogs due to its glycine-rich tail, which reduces steric hindrance and increases hydrophilicity.
Biological Activity
L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine is a complex peptide composed of multiple amino acids, each contributing to its biological activity. This article provides a comprehensive overview of its biological functions, potential applications, and relevant research findings.
Chemical Composition and Structure
The molecular formula of this compound is , with an average mass of approximately 730.824 g/mol and a monoisotopic mass of 730.376 g/mol . The intricate structure includes:
- L-Tryptophan : Involved in serotonin synthesis, impacting mood and sleep regulation.
- L-Leucine : Essential for muscle protein synthesis and metabolic regulation.
- L-Lysine : Important for protein synthesis and immune function.
- L-Asparagine : Plays a role in nitrogen metabolism.
- Glycine : Contributes to various physiological functions.
Biological Functions
The biological activity of this compound can be attributed to the individual roles of its constituent amino acids:
- Mood Regulation : The presence of L-Tryptophan suggests potential effects on serotonin levels, which are crucial for mood stabilization and sleep patterns.
- Muscle Development : L-Leucine is known to stimulate muscle protein synthesis, making this peptide potentially beneficial for athletes and individuals undergoing rehabilitation.
- Immune Response Modulation : L-Lysine and L-Asparagine contribute to immune function and cellular signaling pathways.
Interaction Studies
Research has indicated that this compound may interact with various receptors and enzymes, influencing its biological effects:
- Serotonin Receptors : Interaction studies could reveal insights into how this compound affects mood regulation through serotonin pathways.
- Synergistic Effects : Investigating its interactions with other peptides or proteins may uncover enhanced therapeutic potentials.
Case Studies
-
Mood Enhancement :
- A study demonstrated that peptides similar to this compound can enhance serotonin levels in animal models, suggesting potential applications in treating mood disorders.
-
Muscle Protein Synthesis :
- Clinical trials involving athletes showed that supplementation with peptides containing L-Leucine led to significant improvements in muscle recovery and growth, indicating the relevance of this compound in sports nutrition.
Comparative Analysis with Similar Compounds
| Compound Name | Composition | Unique Features |
|---|---|---|
| L-Tryptophan | C₁₁H₁₂N₂O₂ | Precursor to serotonin; affects mood and sleep |
| L-Leucine | C₆H₁₃N₃O₂ | Essential amino acid; stimulates muscle protein synthesis |
| L-Lysine | C₆H₁₄N₂O₂ | Essential for protein synthesis; involved in immune function |
| Glycyl-Glycine | C₄H₈N₂O₄ | Simple dipeptide; often used as a building block in peptide synthesis |
| L-Asparagine | C₄H₈N₂O₄ | Non-essential amino acid; plays a role in nitrogen metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
